Cas no 2228472-27-1 (2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene)

2-(3-Bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene is a halogenated aromatic compound featuring a bromopropenyl substituent, which enhances its reactivity in cross-coupling and nucleophilic substitution reactions. The presence of fluorine atoms at the 1- and 3-positions increases electron-withdrawing effects, improving stability and selectivity in synthetic applications. The methyl group at the 5-position offers steric control, making it useful in fine chemical synthesis. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and material science, particularly in Suzuki-Miyaura and Heck couplings. Its well-defined structure ensures consistent performance in complex organic transformations. Proper handling is advised due to its reactive bromine moiety.
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene structure
2228472-27-1 structure
商品名:2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
CAS番号:2228472-27-1
MF:C10H9BrF2
メガワット:247.079269170761
CID:6269226
PubChem ID:165793726

2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene 化学的及び物理的性質

名前と識別子

    • 2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
    • EN300-1919380
    • 2228472-27-1
    • インチ: 1S/C10H9BrF2/c1-6-3-8(12)10(7(2)5-11)9(13)4-6/h3-4H,2,5H2,1H3
    • InChIKey: MLQMEIMCKACATR-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1C(=CC(C)=CC=1F)F

計算された属性

  • せいみつぶんしりょう: 245.98557g/mol
  • どういたいしつりょう: 245.98557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 0Ų

2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1919380-0.05g
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
2228472-27-1
0.05g
$1056.0 2023-09-17
Enamine
EN300-1919380-10g
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
2228472-27-1
10g
$5405.0 2023-09-17
Enamine
EN300-1919380-1.0g
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
2228472-27-1
1g
$1256.0 2023-05-31
Enamine
EN300-1919380-0.5g
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
2228472-27-1
0.5g
$1207.0 2023-09-17
Enamine
EN300-1919380-2.5g
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
2228472-27-1
2.5g
$2464.0 2023-09-17
Enamine
EN300-1919380-5g
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
2228472-27-1
5g
$3645.0 2023-09-17
Enamine
EN300-1919380-1g
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
2228472-27-1
1g
$1256.0 2023-09-17
Enamine
EN300-1919380-0.25g
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
2228472-27-1
0.25g
$1156.0 2023-09-17
Enamine
EN300-1919380-0.1g
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
2228472-27-1
0.1g
$1106.0 2023-09-17
Enamine
EN300-1919380-5.0g
2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene
2228472-27-1
5g
$3645.0 2023-05-31

2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzene 関連文献

2-(3-bromoprop-1-en-2-yl)-1,3-difluoro-5-methylbenzeneに関する追加情報

Chemical Profile of 5-Methyl-Naphthoquinone Derivative (CAS No. 67484–66–6)

The organic compound 5-methyl-naphthoquinone derivative, identified by its CAS No. 67484–66–6, represents a structurally unique member of naphthoquinone derivatives characterized by its substituted methyl group at position five on the naphthalene ring system. This molecule exhibits intriguing chemical properties stemming from its conjugated π-electron system and functional group composition. Recent studies highlight its potential applications across pharmaceutical research and material science domains.

In structural analysis (IUPAC nomenclature: methyl-naphtho[1,8-cd]pyranquinone), researchers emphasize its dual aromatic rings interconnected via quinone moieties (C₁₅H₁₀O₂ molecular formula; molar mass ~354 g/mol). The presence of both methyl substitution and quinone groups creates redox-active properties critical for enzymatic inhibition studies. Spectroscopic characterization confirms absorption maxima at ~λmax = 345 nm, aligning with literature reports on naphthoquinone analogs.

Biochemical investigations published in Nature Chemistry (Jan ’XX) revealed its exceptional ability to modulate P-glycoprotein activity—a critical target for overcoming multidrug resistance mechanisms. In vitro assays demonstrated IC₅₀ values below nM range, outperforming conventional verapamil-based inhibitors without significant cytotoxicity up to mM concentrations.

Nanomaterial synthesis studies featured in Advanced Materials ’XXII issue report its utility as a photoresponsive precursor for fabricating stimuli-responsive hydrogels. UV-induced electron transfer properties enable reversible swelling behaviors suitable for drug delivery systems requiring light-triggered release mechanisms.

Ongoing clinical trials (NCT identifier pending publication)) explore its potential as adjunct therapy for chemo-resistant glioblastoma variants due to synergistic effects observed when combined with temozolomide treatments. Preclinical models show tumor volume reductions exceeding 68% at optimized dosages,

Safety profiles confirm negligible acute toxicity (LDo₅₀ >5 g/kg orally), though occupational exposure guidelines recommend NIOSH-recommended PPE levels due to potential photosensitization risks during synthesis processes.

Synthetic pathways reported include palladium-catalyzed cross-coupling strategies involving Grignard reagents (yields ~85% under reflux conditions). Recent green chemistry advancements utilize microwave-assisted methods reducing reaction times from hours down to minutes while maintaining stoichiometric efficiency.

Spectroscopic validation techniques including XPS analysis confirm stable quinoid resonance structures even under oxidative conditions up to pH=14 environments—a property leveraged in corrosion-inhibiting coatings currently tested against aerospace-grade aluminum alloys.

Ongoing quantum mechanical modeling efforts using DFT calculations predict potential applications as electron transport layers within organic photovoltaic cells due to calculated HOMO-LUMO gaps (~eV range). These findings align with experimental solar cell prototypes achieving record power conversion efficiencies over % under AM1.5G irradiation,

Epidemiological studies tracking occupational exposure among synthetic chemists reveal negligible mutagenicity risks compared to older naphthoquinone derivatives—a breakthrough validated through Ames test results showing negative mutagenicity indices across all bacterial strains tested.

Purification protocols utilizing column chromatography (silica gel eluted via hexanes/EtOAc gradient)) achieve >% purity levels detectable via HPLC analysis—critical for maintaining consistent pharmacokinetic profiles during preclinical trials.

Sustainability metrics published recently highlight carbon footprint reductions: novel solvent-free synthesis routes reduce waste outputs by % compared traditional methods while maintaining comparable yields—advancing green chemistry principles within pharmaceutical manufacturing frameworks.

Biophysical characterization via circular dichroism spectroscopy reveals chiral purity exceeding % ee—critical parameter ensuring consistent pharmacodynamic responses observed across animal models tested thus far.

Ongoing collaborations between MIT’s bioengineering lab and pharmaceutical firms aim at developing targeted prodrugs utilizing this molecule’s unique redox properties—potential breakthroughs expected within next-phase clinical trials targeting neurodegenerative pathways linked Alzheimer’s progression mechanisms.

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